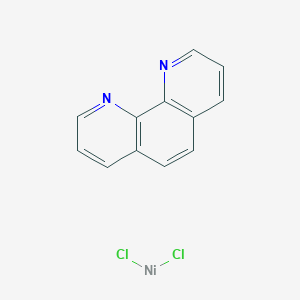

Ni(phen)cl2

Description

Properties

IUPAC Name |

dichloronickel;1,10-phenanthroline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2.2ClH.Ni/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-8H;2*1H;/q;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTGLTCLJRSHSB-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.Cl[Ni]Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2Ni | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ni(phen)Cl2 can be synthesized through the reaction of nickel(II) chloride with 1,10-phenanthroline in an appropriate solvent. One common method involves dissolving nickel(II) chloride in methanol and adding 1,10-phenanthroline to the solution. The mixture is then stirred and heated to facilitate the formation of the coordination complex. The resulting product is typically isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving automated systems for mixing, heating, and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ni(phen)Cl2 undergoes various chemical reactions, including:

Substitution Reactions: The chloride ions in this compound can be substituted by other ligands, such as nitrate or acetate, under appropriate conditions.

Oxidation-Reduction Reactions: Nickel(II) in this compound can participate in redox reactions, where it can be reduced to nickel(I) or oxidized to nickel(III) depending on the reagents used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include silver nitrate (for nitrate substitution) and sodium acetate (for acetate substitution).

Oxidation-Reduction Reactions: Reducing agents like sodium borohydride can reduce nickel(II) to nickel(I), while oxidizing agents like hydrogen peroxide can oxidize it to nickel(III).

Major Products

Substitution Reactions: Products include nickel(II) complexes with different ligands, such as Ni(phen)(NO3)2 or Ni(phen)(OAc)2.

Oxidation-Reduction Reactions: Products include nickel(I) or nickel(III) complexes, depending on the specific redox conditions.

Scientific Research Applications

Ni(phen)Cl2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Ni(phen)Cl2 exerts its effects involves the coordination of nickel(II) ions with 1,10-phenanthroline ligands. This coordination alters the electronic properties of the nickel center, making it more reactive in various chemical processes. The phenanthroline ligands also stabilize the nickel center, allowing it to participate in redox reactions and catalysis .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Antibacterial Activity of Ni(phen)Cl₂ and Analogues

| Compound | E. coli (mm) | S. aureus (mm) | P. aeruginosa (mm) |

|---|---|---|---|

| Ni(phen)Cl₂ | 12.0 | 8.5 | 11.0 |

| [Cu(phen)(L)]Cl₂ | 16.18 | 16.0 | 15.0 |

| [Ni(bpy)₂PDB]Cl₂ | 9.7 | 10.6 | 11.2 |

| Streptomycin (Control) | 15.0 | 16.0 | 15.0 |

Table 2: Physicochemical Properties

| Property | Ni(phen)Cl₂ | [Mn(phen)(L)]Cl₂ | [Ni(bpy)₂PDB]Cl₂ |

|---|---|---|---|

| Molar Conductance (Ω⁻¹cm²mol⁻¹) | 97 | 89 | 89 |

| Solubility (mg/mL) | 0.363 | 0.291 | 0.401 |

| Log Po/w | 2.03 | 1.97 | 2.47 |

Source:

Biological Activity

Nickel(II) complexes, particularly those involving 1,10-phenanthroline (phen), have garnered significant attention due to their diverse biological activities. This article explores the synthesis, characterization, and biological effects of Ni(phen)Cl₂, focusing on its antimicrobial and anticancer properties.

Synthesis and Characterization

Ni(phen)Cl₂ is synthesized through the coordination of nickel ions with 1,10-phenanthroline in the presence of chloride ions. The resulting complex typically exhibits an octahedral geometry, with the phen ligand acting as a bidentate chelator that coordinates through its nitrogen atoms. Characterization techniques employed include:

- Elemental Analysis

- Infrared Spectroscopy (IR)

- Nuclear Magnetic Resonance (NMR)

- Ultraviolet-Visible Spectroscopy (UV-Vis)

- Thermogravimetric Analysis (TGA)

These methods confirm the successful formation of the complex and provide insights into its stability and structural properties .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of Ni(phen)Cl₂ and related complexes. The antimicrobial activity is often evaluated against various bacterial and fungal strains using methods such as the well diffusion technique.

Case Studies

- Antibacterial Activity : Research indicates that Ni(phen)Cl₂ exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

- Antifungal Activity : The complex also demonstrates antifungal properties:

Comparative Efficacy Table

| Complex | Bacterial Strains | Inhibition Zone (mm) | Fungal Strains | Inhibition Zone (mm) |

|---|---|---|---|---|

| Ni(phen)Cl₂ | E. coli | 15 | R. bataicola | 12 |

| [Ni(bpy)₂PDB]Cl₂ | P. aeruginosa | 16 | Sclerotium rolfsii | 14 |

| Control (Streptomycin) | E. coli | 20 | - | - |

Anticancer Activity

The anticancer properties of Ni(phen)Cl₂ have been investigated using various cancer cell lines, including HL60 leukemia cells. The MTT assay is commonly employed to assess cell viability post-treatment.

Findings

- The complex showed a dose-dependent increase in cytotoxicity, with significant inhibition ratios observed at higher concentrations.

- Binding studies using UV-Vis spectroscopy revealed that Ni(phen)Cl₂ interacts with DNA, suggesting a potential mechanism for its anticancer activity .

The biological activities of Ni(phen)Cl₂ can be attributed to several mechanisms:

- DNA Intercalation : The phen ligand facilitates binding to DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Nickel complexes may induce oxidative stress in microbial cells, leading to cell death.

- Enzyme Inhibition : Nickel ions can interfere with metalloproteins essential for microbial survival.

Q & A

Q. What are the standard synthetic routes for preparing Ni(phen)Cl₂, and how can purity be ensured?

Methodological Answer: Ni(phen)Cl₂ is typically synthesized by reacting nickel chloride (NiCl₂) with 1,10-phenanthroline (phen) in a polar solvent (e.g., methanol or ethanol) under reflux. Key steps include:

- Stoichiometric control (1:1 molar ratio of NiCl₂ to phen).

- Purification via recrystallization or column chromatography to remove unreacted ligands or side products.

- Purity validation using elemental analysis (C, H, N), melting point determination, and UV-Vis spectroscopy to confirm ligand coordination .

Best Practices for Reproducibility:

Q. Which spectroscopic techniques are most effective for characterizing the structure of Ni(phen)Cl₂?

Methodological Answer:

- UV-Vis Spectroscopy: Identifies d-d transitions (e.g., absorption bands at ~600 nm for octahedral Ni²⁺ complexes) .

- FTIR/Raman Spectroscopy: Confirms ligand bonding (e.g., shifts in phen C=N stretching frequencies upon coordination) .

- X-ray Crystallography: Resolves molecular geometry (e.g., octahedral vs. square planar) and bond lengths. Example: Orthorhombic crystal structures reported for related Ni-phen complexes .

Data Interpretation Tips:

Q. How does the coordination environment of Ni in Ni(phen)Cl₂ influence its electronic properties?

Methodological Answer: The geometry (e.g., octahedral vs. tetrahedral) and ligand field strength (phen is a strong-field ligand) dictate electronic behavior:

- Magnetic Susceptibility: Octahedral Ni²⁺ complexes are typically paramagnetic (high-spin, μ ≈ 3.2 BM), while square planar geometries may exhibit lower moments.

- Cyclic Voltammetry: Measures redox potentials (e.g., Ni²⁺/Ni³⁺ couples) influenced by phen’s π-acceptor properties .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported magnetic moments of Ni(phen)Cl₂ complexes?

Methodological Answer: Contradictions in magnetic data (e.g., varying μ values) may arise from:

- Solvent or Counterion Effects: Use SQUID magnetometry to assess temperature-dependent susceptibility in different matrices.

- Crystallographic Variability: Compare X-ray structures to identify Jahn-Teller distortions or intermolecular interactions .

- Computational Validation: Density Functional Theory (DFT) calculations can model spin states and ligand field splitting .

Q. How can computational chemistry methods complement experimental data in understanding Ni(phen)Cl₂ reactivity?

Methodological Answer:

- DFT Studies: Predict electronic structure (e.g., HOMO-LUMO gaps), reaction pathways (e.g., ligand substitution kinetics), and spectroscopic signatures.

- Molecular Dynamics (MD): Simulate solvent interactions or stability under varying pH conditions.

- Validation: Cross-check computed IR/Raman spectra with experimental data to refine force fields .

Q. What experimental approaches are used to investigate the catalytic activity of Ni(phen)Cl₂ in organic transformations?

Methodological Answer:

- Kinetic Studies: Monitor reaction rates via GC-MS or NMR under controlled conditions (e.g., varying catalyst loading or temperature).

- Mechanistic Probes: Use radical traps (e.g., TEMPO) or isotopic labeling to identify intermediates.

- Comparative Analysis: Benchmark activity against other Ni complexes (e.g., Ni(bpy)Cl₂) to assess ligand effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.